Multicomponent reactions: One-pot, three-component reactions of aziridines with pyrazole-carbaldehydes and ammonium acetate yield diazabicyclohexene derivatives with potential photochromic properties. []
Condensation reactions: Synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones is achieved through a four-component condensation reaction involving phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde. []
Cyclocondensation reactions: A novel series of 4-alkyl, 4-aryl, and 4-heteroaryl-substituted 2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl]-6(4)-trifluoromethylpyrimidines are synthesized via cyclocondensation of trifluoroalkenones with pyrazolinone derivatives. []
Urease Inhibition: A novel series of bi-heterocyclic propanamides incorporating thiazole and oxadiazole moieties demonstrate potent urease inhibitory activity and low cytotoxicity, suggesting their potential as therapeutic agents. []
Fatty Acid Elongase Inhibition: A high-throughput screening system identifies 5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione as a potent and selective inhibitor of the fatty acid elongase ELOVL6. This compound effectively reduces fatty acid elongation in vitro and in vivo, highlighting its potential as a tool for studying ELOVL6 and a potential therapeutic target for diabetes. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2